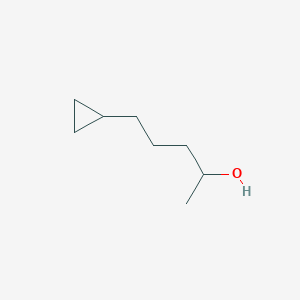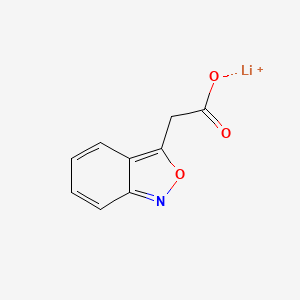
Lithium 2-(2,1-benzoxazol-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 2-(2,1-benzoxazol-3-yl)acetate is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium 2-(2,1-benzoxazol-3-yl)acetate typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ringOne common method involves the use of a catalyst such as FeCl3 under aerobic conditions with toluene as a solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of nanocatalysts and ionic liquid catalysts can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 2-(2,1-benzoxazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include FeCl3 and other metal catalysts.
Reduction: Reducing agents such as NaBH4 or LiAlH4 are often used.
Substitution: Reagents like halogens or alkylating agents can be used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with different functional groups, while substitution reactions can introduce new substituents on the benzoxazole ring .
Applications De Recherche Scientifique
Lithium 2-(2,1-benzoxazol-3-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of lithium 2-(2,1-benzoxazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: The parent compound with a similar structure but without the lithium acetate moiety.
2-(2,1-Benzoxazol-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of lithium acetate.
Uniqueness
Lithium 2-(2,1-benzoxazol-3-yl)acetate is unique due to the presence of the lithium acetate moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H6LiNO3 |
|---|---|
Poids moléculaire |
183.1 g/mol |
Nom IUPAC |
lithium;2-(2,1-benzoxazol-3-yl)acetate |
InChI |
InChI=1S/C9H7NO3.Li/c11-9(12)5-8-6-3-1-2-4-7(6)10-13-8;/h1-4H,5H2,(H,11,12);/q;+1/p-1 |
Clé InChI |
MFIHPWAVISLIJN-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CC2=C(ON=C2C=C1)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



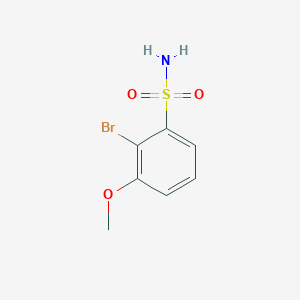
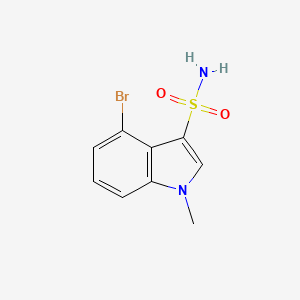
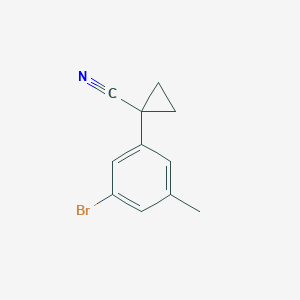


![1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride](/img/structure/B13588967.png)
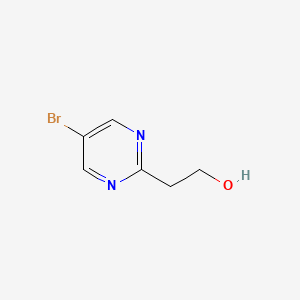
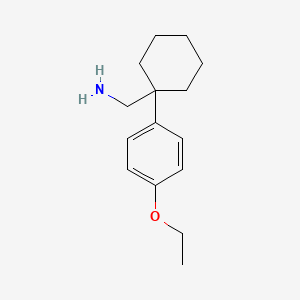
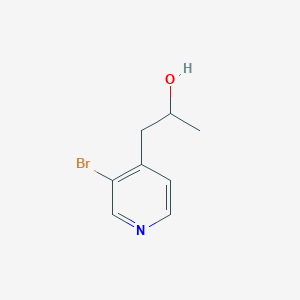
![1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one](/img/structure/B13588984.png)

![tert-butylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate](/img/structure/B13588991.png)
